(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine
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Overview
Description
(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by the presence of a phenyl ring and an amine group attached to an ethane backbone. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine typically involves the bromination of a methoxy-substituted phenyl ring followed by the introduction of an amine group. One common method is:
Bromination: Starting with 2-methoxyphenol, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated intermediate can then undergo a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a methoxyphenylethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or cyanides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Imines or nitriles.
Reduction: Methoxyphenylethylamine.
Substitution: Thiomethoxyphenylethylamine or cyanomethoxyphenylethylamine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Potential use in the development of pharmaceuticals targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The (S)-configuration can influence its binding affinity and activity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine: The enantiomer with a different three-dimensional arrangement.
1-(3-Bromo-2-methoxyphenyl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(3-Chloro-2-methoxyphenyl)ethan-1-amine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine is unique due to its specific (S)-configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other halogen-substituted analogs.
Properties
IUPAC Name |
(1S)-1-(3-bromo-2-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKBTDLQIVASDA-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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